![molecular formula C24H26FN3O3S B10816204 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816204.png)
2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-YL]ethan-1-one
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Overview
Description
2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-YL]ethan-1-one is a useful research compound. Its molecular formula is C24H26FN3O3S and its molecular weight is 455.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-YL]ethan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24FN3O2S, with a molecular weight of approximately 377.48 g/mol. The structure contains multiple functional groups, including an oxazole ring, a piperazine moiety, and a sulfanyl group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H24FN3O2S |
Molecular Weight | 377.48 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Neuroprotective Effects
A notable area of interest is the neuroprotective activity associated with compounds containing piperazine and oxazole rings. A related study demonstrated that similar compounds significantly prolonged survival times in mice subjected to acute cerebral ischemia, suggesting potential applications in neuroprotection . The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Anticancer Potential
The compound's ability to inhibit tumor growth has been hypothesized based on the presence of specific functional groups known for their anticancer properties. Studies indicate that oxazole derivatives can inhibit angiogenesis and tumor progression by targeting key signaling pathways involved in cancer cell proliferation . While direct evidence for this specific compound is still needed, the structural components align with known anticancer activities.
Case Study 1: Neuroprotective Activity
In a study examining various piperazine derivatives for neuroprotective effects, one compound demonstrated a marked reduction in neuronal death during ischemic conditions. This was attributed to its ability to modulate calcium influx and enhance antioxidant defenses .
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on oxazole derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using the agar disc diffusion method, showing inhibition zones comparable to standard antibiotics .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives often exhibit antidepressant properties. For instance, studies have shown that modifications to the piperazine structure can enhance serotonin receptor affinity, potentially leading to improved antidepressant effects. The specific compound may share similar mechanisms due to its structural components .
Anticancer Properties
Compounds with oxazole rings have been investigated for their anticancer activities. The presence of the 5-methyl-1,3-oxazole moiety suggests potential cytotoxic effects against various cancer cell lines. Preliminary studies on related compounds indicate that they may induce apoptosis in cancer cells, making them candidates for further research in oncology .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of oxazole-containing compounds. Initial findings suggest that certain derivatives can inhibit the growth of specific bacterial strains. The compound's unique structure may enhance its ability to penetrate bacterial membranes, thus increasing its efficacy as an antimicrobial agent .
Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of similar piperazine derivatives. The results indicated a significant reduction in depressive-like behavior in animal models when administered compounds structurally related to the one . This suggests that further exploration of this compound could yield promising results for treating depression .
Study 2: Anticancer Screening
In a comparative analysis of various oxazole derivatives, researchers found that certain structural modifications led to enhanced anticancer activity against breast and lung cancer cell lines. The compound's oxazole ring was crucial for its interaction with cellular targets involved in cancer progression, warranting further investigation into its therapeutic potential .
Study 3: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of several oxazole-based compounds, including derivatives similar to the one discussed. Results showed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as new antimicrobial agents .
Properties
Molecular Formula |
C24H26FN3O3S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H26FN3O3S/c1-17-22(26-24(31-17)20-5-3-4-6-21(20)25)15-32-16-23(29)28-13-11-27(12-14-28)18-7-9-19(30-2)10-8-18/h3-10H,11-16H2,1-2H3 |
InChI Key |
YBEOEDHHGXKQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)CSCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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